![molecular formula C6H4I2O B1358120 3,4-Diiodophenol CAS No. 1243476-86-9](/img/structure/B1358120.png)
3,4-Diiodophenol
Overview
Description
3,4-Diiodophenol is a type of iodophenol, which is an organoiodide of phenol that contains one or more covalently bonded iodine atoms . There are six positional isomers of diiodophenols, and 3,4-Diiodophenol is one of them .
Molecular Structure Analysis
The molecular formula of 3,4-Diiodophenol is C6H4I2O . The average mass is 345.904 Da and the monoisotopic mass is 345.835144 Da .Scientific Research Applications
Antiangiogenic Properties
3,4-Diiodophenol, as a catechol-type resveratrol analog, has demonstrated significant antiangiogenic effects. This property is particularly relevant in cancer research, where inhibiting angiogenesis can help prevent the growth and spread of tumors. The mechanism involves the construction of a catalytic redox cycle with intracellular copper ions and NAD(P)H quinone oxidoreductase I, leading to the generation of reactive oxygen species and downregulation of matrix metalloproteinase-9, which are crucial in angiogenesis inhibition (Wang, Dai, & Zhou, 2018).
Biodegradation Studies
Studies have also focused on the biodegradation of phenolic compounds, including derivatives of 3,4-Diiodophenol. This research is significant in environmental science, particularly in understanding how industrial effluents containing substituted phenols can be treated and mitigated. The biodegradation kinetics of these compounds provide insights into the environmental impact and the treatment strategies for such pollutants (Tomei & Annesini, 2008).
Photocatalytic Applications
Further research includes the use of 3,4-Diiodophenol derivatives in photocatalytic applications. This area of study is vital in developing new materials for environmental cleanup, such as the degradation of industrial contaminants and pharmaceuticals under specific light conditions. The properties of these compounds, especially in the presence of other elements like bismuth, can lead to improved photocatalytic activity and offer new avenues for environmental remediation (Yu et al., 2015).
Chemotaxis and Biodegradation
In microbiology, studies have shown the involvement of microorganisms in the chemotaxis and biodegradation of compounds related to 3,4-Diiodophenol. Understanding these microbial processes is crucial for bioremediation strategies and environmental detoxification, particularly in addressing contamination from pesticides and other hazardous chemicals (Bhushan et al., 2000).
Solar Cell Performance
3,4-Diiodophenol derivatives have also been studied in the context of improving dye-sensitized solar cells. This research contributes to the development of more efficient solar energy technologies, exploringhow different molecular structures and linkers affect solar cell performance. Phenothiazine derivatives with conjugated linkers derived from 3,4-Diiodophenol showed notable improvements in solar energy-to-electricity conversion efficiency, marking a significant contribution to renewable energy technologies (Kim et al., 2011).
Synthesis of Novel Compounds
Research on 3,4-Diiodophenol derivatives includes the synthesis of novel compounds with potential biological and pharmacological applications. For instance, the synthesis and characterization of specific derivatives have led to insights into their potential antimicrobial activities, which is a significant step in developing new therapeutic agents (Mabkhot et al., 2014).
Genetic Study in Microbial Degradation
The genetic aspects of microbial degradation involving 3,4-Diiodophenol-related compounds have been explored. This includes identifying and characterizing specific gene clusters responsible for the degradation of environmental contaminants, which is crucial for understanding microbial pathways in environmental cleanup processes (Kitagawa, Kimura, & Kamagata, 2004).
Low Band Gap Polymer Synthesis
In the field of materials science, 3,4-Diiodophenol derivatives have been utilized in synthesizing low band gap polymers. These polymers have applications in electronics and photonics, where their conductive properties are particularly valuable. The low band gap feature of these polymers, derived from 3,4-Diiodophenol, indicates their potential in advanced electronic applications (Neef, Brotherston, & Ferraris, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
3,4-Diiodophenol is a type of iodophenol, which is an organoiodide of phenol that contains one or more covalently bonded iodine atoms
Mode of Action
Iodophenols are generally produced by electrophilic halogenation of phenol with iodine . This suggests that 3,4-Diiodophenol might interact with its targets through a similar mechanism.
Biochemical Pathways
strain CF600 via a plasmid-encoded multicomponent phenol hydroxylase and a subsequent meta-cleavage pathway . It is possible that 3,4-Diiodophenol might be metabolized through similar pathways.
Pharmacokinetics
Pharmacokinetics generally determines the onset, duration, and intensity of a drug’s effect .
Result of Action
The iodination of phenol generally results in the formation of iodophenols .
properties
IUPAC Name |
3,4-diiodophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXQVNYRCQKLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620168 | |
Record name | 3,4-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diiodophenol | |
CAS RN |
1243476-86-9 | |
Record name | 3,4-Diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20620168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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